molecular formula C7H15BrNO4P B12765051 Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate CAS No. 127933-58-8

Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate

Cat. No.: B12765051
CAS No.: 127933-58-8
M. Wt: 288.08 g/mol
InChI Key: LMDGVGBVUJRLPI-CLFYSBASSA-N
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Description

Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate typically involves the reaction of a phosphonic acid derivative with a bromo(hydroxyimino)methyl compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 90°C . The reaction may also involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the bromo(hydroxyimino)methyl group to other functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, which can have different functional groups depending on the reagents used. These derivatives are often used as intermediates in the synthesis of other compounds.

Scientific Research Applications

Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The bromo(hydroxyimino)methyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt biological pathways and lead to various effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates such as:

    Fosfomycin: An antibiotic used to treat bacterial infections.

    Adefovir: An antiviral drug used to treat hepatitis B.

    Tenofovir: An antiviral drug used to treat HIV and hepatitis B.

Uniqueness

Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

127933-58-8

Molecular Formula

C7H15BrNO4P

Molecular Weight

288.08 g/mol

IUPAC Name

(1E)-1-di(propan-2-yloxy)phosphoryl-N-hydroxymethanimidoyl bromide

InChI

InChI=1S/C7H15BrNO4P/c1-5(2)12-14(11,7(8)9-10)13-6(3)4/h5-6,10H,1-4H3/b9-7-

InChI Key

LMDGVGBVUJRLPI-CLFYSBASSA-N

Isomeric SMILES

CC(C)OP(=O)(/C(=N\O)/Br)OC(C)C

Canonical SMILES

CC(C)OP(=O)(C(=NO)Br)OC(C)C

Origin of Product

United States

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